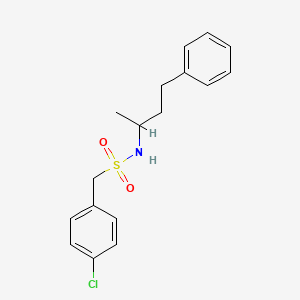![molecular formula C20H17ClN2O4S B4195257 N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4195257.png)
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide
説明
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, and cancer.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective antagonist of the P2X7 receptor, which is a member of the P2X family of purinergic receptors. This receptor is activated by the binding of extracellular ATP, which leads to the opening of a cation-selective channel and the influx of calcium ions into the cell. Activation of the P2X7 receptor is involved in various physiological processes, including inflammation, pain, and immune response. N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide blocks the binding of ATP to the P2X7 receptor, thereby inhibiting its activation and downstream signaling pathways.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and multiple sclerosis. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has also been shown to have immunomodulatory effects, as it has been shown to reduce the release of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is its selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in various disease states. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is its relatively low potency, which may limit its efficacy in certain disease states.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide. One area of interest is the potential use of N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide in combination with other drugs for the treatment of various diseases, including neuropathic pain and cancer. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide and its downstream signaling pathways. Finally, the development of more potent and selective P2X7 receptor antagonists may lead to improved therapeutic efficacy in various disease states.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of multiple sclerosis and rheumatoid arthritis. Additionally, N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-27-19-12-11-14(13-17(19)21)22-20(24)16-9-5-6-10-18(16)23-28(25,26)15-7-3-2-4-8-15/h2-13,23H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFBYRMBNGDBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)benzoate](/img/structure/B4195180.png)
![4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzonitrile](/img/structure/B4195190.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide](/img/structure/B4195196.png)
![1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-5-nitro-1H-benzimidazole](/img/structure/B4195212.png)
![N-(4-methoxyphenyl)-2-{[(2-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4195214.png)
![2-chloro-4,5-difluoro-N-[4-(4-morpholinyl)-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4195229.png)

![4-(3-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4195242.png)
![N-[2-(dimethylamino)ethyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4195249.png)
![2-[(2,6-dichlorobenzyl)thio]-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4195260.png)
![[2-(3,4-dimethoxyphenyl)-4-methyl-1,2-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4195264.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-isopropoxyethyl)-5-methoxybenzamide](/img/structure/B4195268.png)
